Cas no 90774-69-9 (4-Aminobenzotrifluoride hydrochloride)

4-Aminobenzotrifluoride hydrochloride structure
90774-69-9 structure
Product name:4-Aminobenzotrifluoride hydrochloride
CAS No:90774-69-9
MF:C7H7ClF3N
MW:197.585391283035
MDL:MFCD00007897
CID:91024
PubChem ID:24850424

4-Aminobenzotrifluoride hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Aminobenzotrifluoride hydrochloride
    • 4-(Trifluoromethyl)aniline hydrochloride
    • 4-(Trifluoromethyl)anilinium Chloride
    • p-(Trifluoromethyl)aniline hydrochloride
    • p-(Trifluoromethyl)anilinium chloride
    • 4-(TrifluoroMethyl)aniline (hydrochloride)
    • 4-(trifluoromethyl)aniline;hydrochloride
    • 4-(trifluoromethyl)phenylamine, chloride
    • PubChem2816
    • C7H7ClF3N
    • Benzenamine, 4-(trifluoromethyl)-, hydrochloride
    • 4-Aminobenzotrifluoride, HCl
    • CZGDYZDUMJDQSD-UHFFFAOYSA-N
    • SBB051729
    • PC0695
    • 2810AF
    • 4-aminobenzot
    • Benzenamine, 4-(trifluoromethyl)-, hydrochloride (9CI)
    • 4-(Trifluoromethyl)aniline hydrochloride, alpha,alpha,alpha-Trifluoro-p-toluidine hydrochloride
    • T3833
    • 4-aminobenzotrifluoride, hydrochloride
    • DB-057225
    • 4-(Trifluoromethyl)aniline hydrochloride, 97%
    • DTXSID60238261
    • CS-0008093
    • AKOS015849490
    • 4-Trifluoromethyl-phenylammonium chloride
    • D72462
    • a,a,a-Trifluoro-p-toluidine hydrochloride
    • EINECS 292-679-7
    • SCHEMBL2130181
    • 90774-69-9
    • P-trifluoromethylaniline hydrochloride
    • 4-(Trifluoromethyl)anilinehydrochloride
    • MFCD00007897
    • 4-trifluoromethylaniline hydrochloride
    • CS-15643
    • MDL: MFCD00007897
    • Inchi: 1S/C7H6F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h1-4H,11H2;1H
    • InChI Key: CZGDYZDUMJDQSD-UHFFFAOYSA-N
    • SMILES: Cl.FC(C1C=CC(N)=CC=1)(F)F
    • BRN: 3629991

Computed Properties

  • Exact Mass: 197.02200
  • Monoisotopic Mass: 197.022
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: White powder
  • Melting Point: 202°C(lit.)
  • Boiling Point: 190°Cat760mmHg
  • Flash Point: 85℃
  • PSA: 26.02000
  • LogP: 3.67080
  • Sensitiveness: Hygroscopic
  • Solubility: Not determined

4-Aminobenzotrifluoride hydrochloride Security Information

4-Aminobenzotrifluoride hydrochloride Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Aminobenzotrifluoride hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D749182-25g
4-AMINOBENZOTRIFLUORIDE HYDROCHLORIDE
90774-69-9 95+%
25g
$180 2024-06-07
eNovation Chemicals LLC
D749182-5g
4-AMINOBENZOTRIFLUORIDE HYDROCHLORIDE
90774-69-9 95+%
5g
$85 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1078101-100mg
4-(Trifluoromethyl)aniline (hydrochloride)
90774-69-9 98%
100mg
¥42.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1078101-250mg
4-(Trifluoromethyl)aniline (hydrochloride)
90774-69-9 98%
250mg
¥98.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1078101-5g
4-(Trifluoromethyl)aniline (hydrochloride)
90774-69-9 98%
5g
¥357.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1078101-25g
4-(Trifluoromethyl)aniline (hydrochloride)
90774-69-9 98%
25g
¥1092.00 2024-04-25
TRC
A638713-50mg
4-Aminobenzotrifluoride hydrochloride
90774-69-9
50mg
$ 50.00 2022-06-07
TRC
A638713-100mg
4-Aminobenzotrifluoride hydrochloride
90774-69-9
100mg
$ 65.00 2022-06-07
TRC
A638713-500mg
4-Aminobenzotrifluoride hydrochloride
90774-69-9
500mg
$ 80.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3833-1G
4-Aminobenzotrifluoride hydrochloride
90774-69-9 98.0%(LC&T)
1G
¥250.0 2022-07-28

4-Aminobenzotrifluoride hydrochloride Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Silver ,  Titania Solvents: 1,4-Dioxane ;  12 h, 40 bar, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, rt
Reference
Recyclable Silver-Catalyzed Selective Hydrogenation of Imides to Primary Amines via Dual C-N Bond Cleavage
Liu, Xinrui; Wu, Chenfei; Bai, Peizhi; Miao, Yulong; Hu, Yue; et al, Organic Letters, 2023, 25(17), 3066-3071

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
Reference
A novel approach for the synthesis of biologically important N-aryl amides with arenediazonium salts
Bhojane, Jeevan Manohar; Jadhav, Vilas Gangadhar; Nagarkar, Jayashree Milind, Synthesis, 2014, 46(21), 2951-2956

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Pyridinium, 1-[[(trifluoromethyl)sulfonyl]oxy]-, 1,1,1-trifluoromethanesulfonate… Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  90 min
1.2 Reagents: Piperidine ;  14 h, rt
Reference
Pyridyl Radical Cation for C-H Amination of Arenes
Roessler, Simon L.; Jelier, Benson J. ; Tripet, Pascal F. ; Shemet, Andrej; Jeschke, Gunnar; et al, Angewandte Chemie, 2019, 58(2), 526-531

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: 2757683-80-8 Solvents: Benzene-d6 ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Deoxygenation of Nitrous Oxide and Nitro Compounds Using Bis(N-Heterocyclic Silylene)Amido Iron Complexes as Catalysts
Chen, Xi; Wang, Hao; Du, Shaozhi; Driess, Matthias ; Mo, Zhenbo, Angewandte Chemie, 2022, 61(7),

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one O-(phenylsulfonyl)oxime Solvents: Chlorobenzene ;  1 h, 0 °C
1.2 Solvents: Water ;  pH 9, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  0 °C; 0.5 h, rt
Reference
Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime
Kitamura, Mitsuru; Suga, Takahiro; Chiba, Shunsuke; Narasaka, Koichi, Organic Letters, 2004, 6(24), 4619-4621

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Thionyl chloride Solvents: Methanol ;  2.5 h, reflux
Reference
A facile and efficient method for the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl2
Wang, Gong-Bao; Wang, Lin-Fa; Li, Chao-Zhang; Sun, Jing; Zhou, Guang-Ming; et al, Research on Chemical Intermediates, 2012, 38(1), 77-89

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  pH 1 - 2, 0 °C
Reference
Seven-Membered Azabridged Neonicotinoids: Synthesis, Crystal Structure, Insecticidal Assay, and Molecular Docking Studies
Xu, Renbo; Luo, Ming; Xia, Rui; Meng, Xiaoqing; Xu, Xiaoyong; et al, Journal of Agricultural and Food Chemistry, 2014, 62(46), 11070-11079

4-Aminobenzotrifluoride hydrochloride Raw materials

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4-Aminobenzotrifluoride hydrochloride Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90774-69-9)4-Aminobenzotrifluoride hydrochloride
A843634
Purity:99%
Quantity:25g
Price ($):251.0